TMSCl can act as a methyl group donor in organic synthesis. The methyl group (CH₃) is a fundamental building block in many organic molecules. TMSCl can be used to introduce this group to other molecules through reactions like methylation. While there are other established methylating agents, TMSCl offers some potential advantages. It's a water-soluble compound, which can be desirable for certain reactions. Additionally, the leaving group (chloride ion) is relatively unreactive, potentially leading to cleaner reactions compared to some other methylating agents ().
TMSCl can be used to induce osmotic stress in cells. Osmotic stress occurs when there's an imbalance in the concentration of solutes (dissolved particles) between a cell and its environment. TMSCl, being a small, water-soluble molecule, can readily enter cells. This influx of solute disrupts the cell's water balance, leading to a stressed state. Researchers can utilize TMSCl to study how cells respond to osmotic stress, providing insights into cellular physiology and adaptation mechanisms ().
TMSCl is a naturally occurring compound found in marine environments. It's produced by some phytoplankton species and plays a role in the global sulfur cycle. Researchers are studying the role of TMSCl in marine ecosystems, particularly its contribution to DMS (dimethyl sulfide) production. DMS is a gas released from the ocean that plays a role in atmospheric chemistry and climate regulation ().
Trimethylsulfonium chloride is an organic compound with the chemical formula . It is a sulfonium salt characterized by a central sulfur atom bonded to three methyl groups, resulting in a trigonal pyramidal molecular geometry. The compound appears as colorless crystals and is highly soluble in polar solvents such as ethanol, while being very hygroscopic. It decomposes at temperatures around 100 °C . Trimethylsulfonium chloride is often utilized in organic synthesis and has been studied for its unique chemical properties and reactivity.
The reactivity of trimethylsulfonium chloride primarily involves its conversion to other compounds through nucleophilic substitution reactions. For example, it can react with strong nucleophiles to form various products:
Trimethylsulfonium chloride can be synthesized through several methods:
Trimethylsulfonium chloride serves various purposes in chemical synthesis and industrial applications:
Research has shown that trimethylsulfonium chloride exhibits interesting interactions based on solvent polarity. For instance, studies indicate that the rate of its solvolysis varies significantly across different solvents, highlighting the importance of solvent effects on its reactivity . The conversion mechanisms have been explored using density functional theory calculations, revealing insights into how environmental factors influence reaction pathways.
Trimethylsulfonium chloride belongs to a class of sulfonium compounds that share structural similarities but differ in their properties and applications. Here are some comparable compounds:
Compound | Formula | Molecular Weight (g/mol) | Properties |
---|---|---|---|
Trimethylsulfonium bromide | 157 | Colorless crystals, decomposes at 172 °C | |
Trimethylsulfonium iodide | 204 | Colorless crystals, decomposes at 203-207 °C | |
Trimethylsulfonium tetrafluoroborate | 163.97 | Melting point = 205-210 °C | |
Trimethylsulfonium methylsulfate | 188.27 | Melting point = 92-94 °C |
Trimethylsulfonium chloride is unique due to its specific counterion (chloride), which influences its reactivity profile and solubility characteristics compared to other sulfonium salts. Its applications in herbicide formulation further distinguish it from similar compounds, which may not have such agricultural relevance .
Trimethylsulfonium chloride is an organic sulfonium salt with the molecular formula C₃H₉ClS [1]. The compound consists of a trimethylsulfonium cation [(CH₃)₃S]⁺ paired with a chloride anion [Cl]⁻ [2]. The molecular weight of trimethylsulfonium chloride is 112.62 grams per mole, with an exact mass of 112.0113492 daltons [1].
The structural characteristics of trimethylsulfonium chloride are defined by the central sulfur atom bonded to three methyl groups, forming a positively charged sulfonium ion [3]. The compound is systematically named trimethylsulfanium chloride according to International Union of Pure and Applied Chemistry nomenclature [1]. The Chemical Abstracts Service registry number for this compound is 3086-29-1 [4].
The molecular structure exhibits characteristic features of sulfonium salts, where the sulfur atom carries a formal positive charge while maintaining tetrahedral electron pair geometry around the central atom [3] [5]. The compound exists as discrete ionic units in the solid state, with the trimethylsulfonium cation electrostatically associated with the chloride anion [6].
X-ray crystallographic studies reveal that the trimethylsulfonium ion adopts a trigonal pyramidal molecular geometry at the sulfur atom [3] [5]. This geometry results from the tetrahedral arrangement of electron pairs around the central sulfur atom, with three bonding pairs to the methyl groups and one lone pair of electrons [7]. The trigonal pyramidal structure is characteristic of sulfonium compounds and distinguishes them from other organosulfur species [6].
The molecular geometry determination through crystallographic analysis demonstrates that the three carbon atoms are positioned in a pyramidal arrangement around the central sulfur atom [5]. This configuration maximizes the separation between the electron pairs while maintaining optimal bonding distances [6]. The trigonal pyramidal geometry is maintained consistently across different trimethylsulfonium salts, indicating the inherent stability of this structural arrangement [3].
Crystallographic data establish that the carbon-sulfur-carbon bond angles in trimethylsulfonium chloride are approximately 102 degrees [3] [5]. These bond angles are slightly compressed from the ideal tetrahedral angle of 109.5 degrees due to the presence of the lone pair on the sulfur atom [7]. The reduction in bond angle is consistent with Valence Shell Electron Pair Repulsion theory, which predicts that lone pairs occupy more space than bonding pairs [7].
The carbon-sulfur bond distances in the trimethylsulfonium cation measure 177 picometers [3] [5]. These bond lengths are characteristic of single carbon-sulfur bonds in sulfonium compounds and reflect the sp³ hybridization of the sulfur atom [6]. The uniformity of the three carbon-sulfur bond distances indicates equivalent bonding between the central sulfur atom and each methyl group [5].
Comparative crystallographic studies of related trimethylsulfonium salts confirm the consistency of these structural parameters across different counteranions [6]. The bond angles and distances remain remarkably stable, demonstrating the inherent geometric preferences of the trimethylsulfonium cation regardless of the associated anion [3].
Trimethylsulfonium chloride exhibits thermal decomposition rather than conventional melting, with decomposition occurring at approximately 100 degrees Celsius [3] [5]. This relatively low decomposition temperature distinguishes trimethylsulfonium chloride from other sulfonium salts, which typically decompose at higher temperatures [3]. The thermal decomposition process involves the breakdown of the sulfonium-carbon bonds, leading to the formation of volatile products .
Comparative thermal analysis reveals significant variations in decomposition temperatures among different trimethylsulfonium salts. Trimethylsulfonium bromide decomposes at 172 degrees Celsius, while trimethylsulfonium iodide decomposes between 203-207 degrees Celsius [3] [5]. These differences correlate with the size and electronegativity of the counteranion, with larger anions generally providing greater thermal stability [3].
The thermal decomposition pathway of trimethylsulfonium chloride typically involves the elimination of methyl chloride and the formation of dimethyl sulfide . This decomposition mechanism is characteristic of sulfonium salts and represents a fundamental limitation for high-temperature applications [9].
Trimethylsulfonium chloride demonstrates exceptional solubility in polar solvents, exhibiting very high solubility in both water and ethanol [3] [5] [10]. The high solubility in water results from the ionic nature of the compound and the ability of the polar solvent to stabilize the separated ions through solvation [10]. The trimethylsulfonium cation forms favorable interactions with water molecules through ion-dipole forces [10].
The compound displays pronounced hygroscopic properties, readily absorbing moisture from the atmosphere [3] [5] . This hygroscopic nature is attributed to the high affinity of the ionic compound for water molecules and the formation of hydrated crystal structures [11] [12]. The moisture absorption can be significant enough to affect the compound's handling and storage requirements .
Solubility studies indicate that trimethylsulfonium chloride maintains high solubility across a range of polar solvents but shows limited solubility in non-polar media [10]. The solubility profile reflects the ionic character of the compound and the necessity for polar solvation to stabilize the dissociated ions [13].
The stability profile of trimethylsulfonium chloride is characterized by sensitivity to elevated temperatures and moisture [3] . The compound remains stable under ambient conditions but undergoes rapid decomposition when heated above 100 degrees Celsius [3] [5]. This thermal instability limits the compound's utility in high-temperature applications and necessitates careful temperature control during storage and handling .
Chemical stability studies demonstrate that trimethylsulfonium chloride is relatively stable in neutral aqueous solutions but may undergo hydrolysis under extreme pH conditions [3]. The compound exhibits good stability in dry conditions but rapidly absorbs atmospheric moisture due to its hygroscopic nature [12]. The absorption of moisture can lead to deliquescence and potential chemical changes in the compound [11].
Long-term stability assessments indicate that trimethylsulfonium chloride maintains its chemical integrity when stored under appropriate conditions, including low temperature and controlled humidity . The compound's stability is enhanced by storage in sealed containers with desiccants to prevent moisture absorption [12]. Environmental factors such as light exposure have minimal impact on the compound's stability compared to temperature and humidity effects .
Property | Value | Reference |
---|---|---|
Molecular Formula | C₃H₉ClS | [1] |
Molecular Weight (g/mol) | 112.62 | [1] |
CAS Registry Number | 3086-29-1 | [4] |
Exact Mass (Da) | 112.0113492 | [1] |
Decomposition Temperature (°C) | 100 | [3] |
Molecular Geometry | Trigonal Pyramidal | [3] [5] |
C-S-C Bond Angle (degrees) | ~102 | [3] [5] |
C-S Bond Distance (pm) | 177 | [3] [5] |
Color/Appearance | Colorless crystals | [3] [5] |
Water Solubility | Very soluble | [3] [10] |
Ethanol Solubility | Very soluble | [3] [5] |
Hygroscopic Nature | Very hygroscopic | [3] |
Compound | Formula | Molecular Weight (g/mol) | Decomposition/Melting Point (°C) | Crystal System |
---|---|---|---|---|
Trimethylsulfonium chloride | [(CH₃)₃S]⁺Cl⁻ | 112.5 | 100 (decomp.) | Not specified |
Trimethylsulfonium bromide | [(CH₃)₃S]⁺Br⁻ | 157.0 | 172 (decomp.) | Not specified |
Trimethylsulfonium iodide | [(CH₃)₃S]⁺I⁻ | 204.0 | 203-207 (decomp.) | Monoclinic |
Trimethylsulfonium tetrafluoroborate | [(CH₃)₃S]⁺[BF₄]⁻ | 163.97 | 205-210 (m.p.) | Not specified |
Trimethylsulfonium methylsulfate | [(CH₃)₃S]⁺CH₃OSO₃⁻ | 188.27 | 92-94 (m.p.) | Orthorhombic |
The most widely employed traditional method for preparing trimethylsulfonium chloride involves the direct reaction of dimethyl sulfide with methyl chloride [2]. This synthetic approach represents a classic example of nucleophilic substitution chemistry, where the sulfur atom in dimethyl sulfide acts as a nucleophile attacking the electrophilic carbon in methyl chloride.
The reaction proceeds according to the following equation:
$$ (CH3)2S + CH3Cl \rightarrow (CH3)_3S^+Cl^- $$
This transformation occurs through an SN2 mechanism, as demonstrated by computational studies examining solvent effects on the intramolecular conversion processes [3]. The reaction typically proceeds under mild conditions without requiring special catalysts, making it accessible for both laboratory and industrial applications . The reaction temperature range of 25-80°C provides flexibility in processing conditions, with reaction times varying from 2 to 24 hours depending on the specific conditions employed [4].
The mechanism involves direct nucleophilic attack by the sulfur lone pair on the methyl carbon of methyl chloride, resulting in the formation of the sulfonium cation and simultaneous release of the chloride anion . Kinetic studies have shown that the reaction follows second-order kinetics, with the rate being dependent on both the concentration of dimethyl sulfide and methyl chloride [3].
Typical yields for this traditional synthesis range from 85-95%, making it a reliable and efficient method for trimethylsulfonium chloride production . The simplicity of this approach, combined with its consistently high yields, has established it as the standard method for laboratory-scale synthesis.
An alternative traditional route employs methyl chloroformate as the methylating agent in reaction with dimethyl sulfide [2] [5]. This method offers several advantages over the conventional methyl chloride approach, particularly in terms of reaction convenience and yield optimization.
The reaction mechanism involves nucleophilic attack by dimethyl sulfide on the carbonyl carbon of methyl chloroformate, forming a mixed anhydride intermediate before decomposition to yield trimethylsulfonium chloride [2]. This process can be represented as:
$$ (CH3)2S + CH3OCOCl \rightarrow (CH3)3S^+Cl^- + CO2 $$
The reaction proceeds efficiently as a one-step process at room temperature, typically completing within 30 minutes to 2 hours [2]. The formation of carbon dioxide as a byproduct provides a driving force for the reaction, contributing to the high yields typically observed (90-98%) [2].
This synthetic route demonstrates particular utility when working with base-sensitive systems, as noted by researchers investigating trimethylsulfonium salt reactivity with different bases [2]. The method proved especially effective when subsequent reactions required the use of sodium hydroxide or potassium hydroxide, where the chloride counterion showed superior reactivity compared to bromide or iodide analogs [2].
The chloroformate method represents an important advancement in trimethylsulfonium chloride synthesis, offering improved yields and reaction convenience while maintaining the straightforward operational characteristics desired for both research and production applications.
Modern synthetic approaches have increasingly focused on developing environmentally friendly aqueous methods for trimethylsulfonium chloride preparation. The most significant advancement in this area involves anion exchange processes that provide exceptional purity and yield characteristics .
The anion exchange methodology employs trimethylsulfonium iodide as a starting material, which is dissolved in water and passed through a chloride-form anion exchange resin . Dowex 1 resin with 8% cross-linking has proven particularly effective for this transformation, providing greater than 99% chloride yield . The process can be summarized as:
$$ (CH3)3S^+I^- + Cl^-\text{-resin} \rightarrow (CH3)3S^+Cl^- + I^-\text{-resin} $$
Quality control for this method relies on potentiometric titration for ionic chloride and iodide residues, ensuring the high purity standards required for analytical and research applications . The aqueous nature of this process eliminates the need for organic solvents during the synthesis phase, representing a significant improvement in environmental compatibility.
High-pressure synthesis methods have been developed to enhance reaction rates and improve yields while maintaining process control [4] [6]. These systems typically operate under elevated pressure conditions with careful temperature control to optimize the reaction between dimethyl sulfide and methyl chloride in aqueous or mixed solvent systems.
The high-pressure approach utilizes water as a co-solvent, which serves multiple functions including solvation of reactants, facilitation of ion pair formation, and enhancement of the overall reaction kinetics [4]. Operating pressures typically range from atmospheric to several atmospheres, with temperatures maintained between 50-120°C depending on the specific system configuration [4].
Research has demonstrated that the presence of water in the reaction system can significantly influence the reaction pathway, promoting the formation of solvated ion pairs that enhance the overall reaction efficiency [4]. The solvent mixture composition, particularly the water-to-organic solvent ratio, plays a crucial role in determining both reaction rate and product selectivity.
High-pressure systems offer particular advantages for industrial applications where reaction time reduction and yield optimization are critical considerations. The controlled environment allows for precise management of reaction parameters, leading to more consistent product quality and reduced formation of unwanted byproducts.
Industrial production of trimethylsulfonium chloride has evolved to incorporate continuous process methodologies that optimize both efficiency and product quality [4]. The industrial approach typically employs the fundamental dimethyl sulfide and methyl chloride reaction but implements sophisticated process control and purification systems to achieve commercial-grade specifications.
Continuous process systems are designed with optimized reactor configurations that maintain consistent reaction conditions throughout the production cycle [4]. These systems typically achieve yields in the 90-95% range while maintaining the high purity standards required for commercial applications [4]. The process optimization focuses on several key parameters including temperature control, residence time management, and effective heat removal to handle the exothermic nature of the sulfonium salt formation.
Industrial purification trains typically incorporate multiple separation and purification steps. Primary purification often involves crystallization processes using controlled cooling in ethanol or acetonitrile solvent systems [7] [8]. The crystallization process typically achieves purities in the 95-98% range, with melting point specifications of 226-229°C for the final product [7] [8] [9].
Advanced industrial facilities may incorporate fractional distillation under reduced pressure for removal of volatile impurities, achieving purities in the 92-96% range [10]. This step is particularly important for removing residual starting materials and low-boiling point byproducts that could affect product performance in subsequent applications.
Quality assurance in industrial production relies heavily on argentometric titration methods for chloride content determination, typically achieving analytical precision in the 98-99.5% range [7] [8]. These methods provide the quantitative analysis necessary for meeting industrial specifications and regulatory requirements.
Comprehensive purification and quality control protocols are essential for ensuring trimethylsulfonium chloride meets the stringent requirements of modern analytical and synthetic applications. The purification methodology selection depends on the intended use, required purity level, and scale of operation.
Crystallization Techniques: Recrystallization remains the primary purification method for laboratory-scale applications [7] [8] [11]. The process typically employs ethanol or acetonitrile as the crystallization solvent, with controlled cooling to 4°C to maximize crystal formation and purity [7]. This method consistently achieves purities in the 95-98% range and provides excellent removal of ionic impurities.
Chromatographic Methods: Ion exchange chromatography using chloride-form anion exchange resins provides the highest purity trimethylsulfonium chloride, with yields exceeding 99% . This method is particularly valuable for analytical applications where trace impurities could interfere with subsequent measurements or reactions.
Analytical Characterization: Quality control relies on multiple complementary analytical techniques [12]. Nuclear Magnetic Resonance spectroscopy provides structural confirmation, with ¹H NMR typically showing characteristic signals for the trimethylsulfonium cation [12]. Potentiometric titration methods enable quantitative determination of chloride and residual iodide content, essential for verifying the completeness of anion exchange processes .
Advanced Detection Methods: Gas chromatography-mass spectrometry techniques have been developed for trace analysis of trimethylsulfonium compounds, achieving detection limits as low as 30 picograms [13]. These methods employ sulfur-specific detection using hydrogen chloride as a reactant gas, providing exceptional selectivity for sulfur-containing compounds [13].
Industrial Quality Standards: Commercial production typically requires argentometric titration for chloride content determination, achieving analytical precision in the 98-99.5% range [7] [8]. Elemental analysis provides verification of stoichiometric composition, while thermal analysis confirms melting point specifications typically in the 226-229°C range [7] [8] [9].